Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Overview
Description
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a chemical compound with the molecular formula C7H17N3O2S·HCl and a molecular weight of 243.76 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride typically involves the reaction of piperidine with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates . The resulting product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including purity analysis and stability testing, before being released for commercial use .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[(piperidin-4-yl)sulfamoyl]amine sulfate
- Dimethyl[(piperidin-4-yl)sulfamoyl]amine nitrate
- Dimethyl[(piperidin-4-yl)sulfamoyl]amine phosphate
Uniqueness
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities . Compared to its sulfate, nitrate, and phosphate counterparts, the hydrochloride salt form exhibits enhanced solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-10(2)13(11,12)9-7-3-5-8-6-4-7;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZWYLHRCQVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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